molecular formula C11H15N5O4 B11842359 (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((R)-1-hydroxyethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((R)-1-hydroxyethyl)tetrahydrofuran-3,4-diol

Cat. No.: B11842359
M. Wt: 281.27 g/mol
InChI Key: DJUZHNZMVHIRPJ-RWONEVQGSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(®-1-hydroxyethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleosides. Nucleosides are fundamental building blocks of nucleic acids, which are essential for various biological processes. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple sugars and purine derivatives. The key steps include:

    Glycosylation: The attachment of the purine base to the sugar moiety.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production methods may involve:

    Enzymatic Synthesis: Using enzymes to catalyze specific reactions, ensuring high selectivity and yield.

    Chemical Synthesis: Employing chemical reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound is used as a model molecule in studying stereochemistry and reaction mechanisms.

Biology

It serves as a precursor in the synthesis of nucleotides, which are essential for DNA and RNA synthesis.

Medicine

Industry

It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes and receptors in biological systems. Its molecular targets include:

    DNA Polymerase: Inhibiting DNA synthesis.

    Reverse Transcriptase: Blocking viral replication.

The pathways involved often include the incorporation of the compound into nucleic acids, leading to the disruption of normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Deoxyadenosine: A deoxyribonucleoside involved in DNA synthesis.

Uniqueness

The compound’s unique stereochemistry and functional groups distinguish it from other nucleosides, providing specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1R)-1-hydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4-,6+,7-,8-,11-/m1/s1

InChI Key

DJUZHNZMVHIRPJ-RWONEVQGSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

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